1-(2-Methoxy-3-methylphenyl)piperazine
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Overview
Description
1-(2-Methoxy-3-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety. The molecular formula of this compound is C12H18N2O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-3-methylphenyl)piperazine typically involves the reaction of 2-methoxy-3-methylphenylamine with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-3-methylphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(2-Methoxy-3-methylphenyl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-3-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors. This interaction can modulate neurotransmitter release and influence neuronal activity, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)piperazine: Similar structure but lacks the methoxy group.
1-(3-Methoxyphenyl)piperazine: Similar structure but the methoxy group is positioned differently on the phenyl ring.
Uniqueness
1-(2-Methoxy-3-methylphenyl)piperazine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2-methoxy-3-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-4-3-5-11(12(10)15-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 |
InChI Key |
CGUOSBJVSQAKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCNCC2)OC |
Origin of Product |
United States |
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